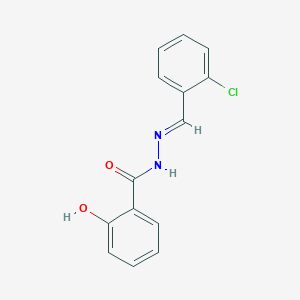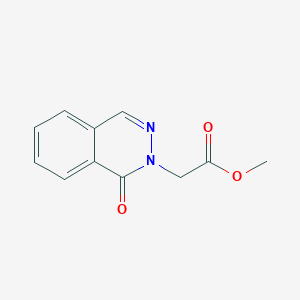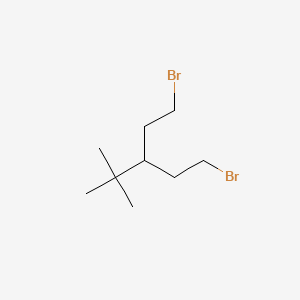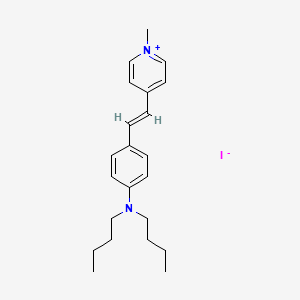
N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-clorobencilideno)-2-hidroxibenzohidrazida es un compuesto químico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un doble enlace carbono-nitrógeno (C=N) conectado a un enlace sencillo nitrógeno-nitrógeno (N-N). Este compuesto se sintetiza mediante la reacción de condensación entre 2-clorobenzaldehído y 2-hidroxibenzohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(2-clorobencilideno)-2-hidroxibenzohidrazida normalmente implica los siguientes pasos:
Reacción de Condensación: El método principal para sintetizar este compuesto es a través de la condensación de 2-clorobenzaldehído con 2-hidroxibenzohidrazida. La reacción se lleva a cabo generalmente en un disolvente de etanol bajo condiciones de reflujo durante varias horas. La mezcla de reacción se enfría entonces, y el producto sólido resultante se filtra y purifica por recristalización.
Condiciones de Reacción: La reacción se realiza típicamente en un rango de temperatura de 60-80°C. El uso de un catalizador ácido, como el ácido acético, puede aumentar la velocidad de reacción y el rendimiento.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para N’-(2-clorobencilideno)-2-hidroxibenzohidrazida no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para lograr rendimientos y pureza más altos a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(2-clorobencilideno)-2-hidroxibenzohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en un grupo amina.
Sustitución: El átomo de cloro en el anillo bencilideno puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) o el terc-butóxido de potasio (KOtBu) pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Los productos principales son normalmente óxidos del compuesto original.
Reducción: El producto principal es el derivado de amina correspondiente.
Sustitución: Los productos principales dependen del nucleófilo utilizado, dando lugar a diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
N’-(2-clorobencilideno)-2-hidroxibenzohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se ha estudiado por sus potenciales actividades antimicrobiana, antifúngica y anticancerígena. La capacidad del compuesto para inhibir el crecimiento de ciertos patógenos lo convierte en un candidato para el desarrollo de fármacos.
Química de Coordinación: El compuesto puede actuar como ligando, formando complejos con metales de transición. Estos complejos se han investigado por sus propiedades catalíticas y magnéticas.
Química Analítica: Se utiliza en el desarrollo de sensores y métodos analíticos para la detección de diversos analitos debido a sus propiedades de unión específicas.
Mecanismo De Acción
El mecanismo de acción de N’-(2-clorobencilideno)-2-hidroxibenzohidrazida implica su interacción con objetivos biológicos, como las enzimas y los receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, impidiendo el acceso del sustrato. Además, puede interactuar con las membranas celulares, alterando su integridad y provocando la muerte celular. Las vías moleculares exactas implicadas dependen del sistema biológico específico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Ciano-N’-(2-clorobencilideno)acetohidrazida
- 2-Ciano-N’-(4-dimetilaminobencilideno)acetohidrazida
Comparación
N’-(2-clorobencilideno)-2-hidroxibenzohidrazida es único debido a la presencia tanto de un grupo hidroxilo como de una parte clorobencilideno. Esta combinación aumenta su actividad biológica y sus propiedades de unión en comparación con compuestos similares que carecen de estos grupos funcionales. La presencia del grupo hidroxilo también permite interacciones adicionales de enlace de hidrógeno, que pueden influir en la reactividad y la estabilidad del compuesto.
Propiedades
Número CAS |
86762-56-3 |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-3-1-5-10(12)9-16-17-14(19)11-6-2-4-8-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |
Clave InChI |
UMWYHLIWMXZRQO-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
